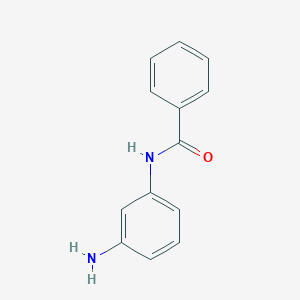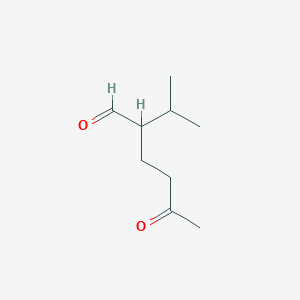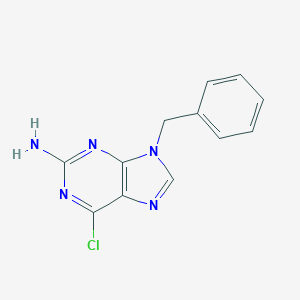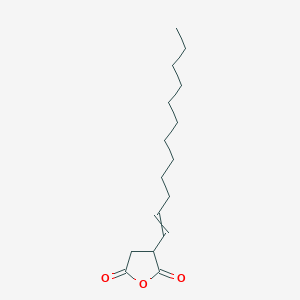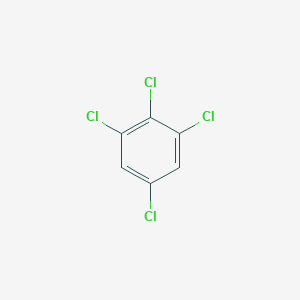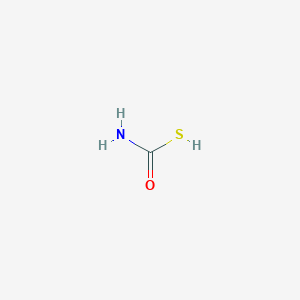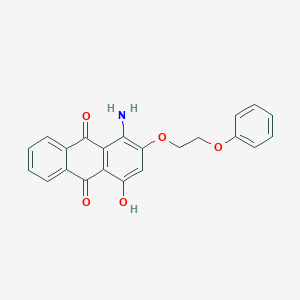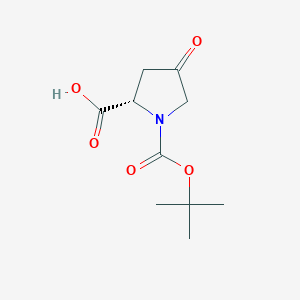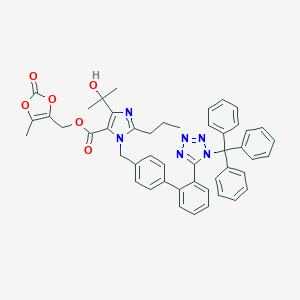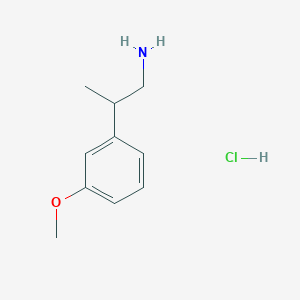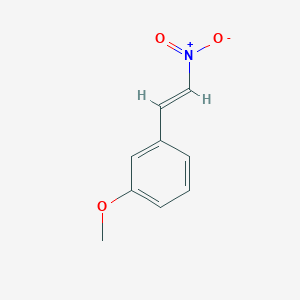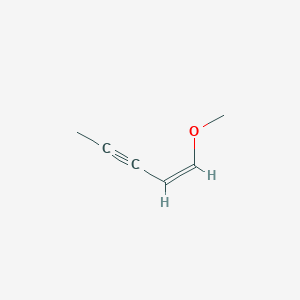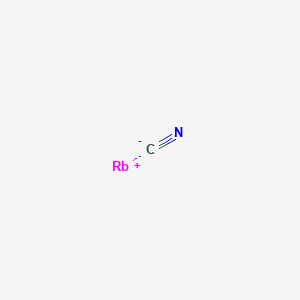
Rubidium cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubidium cyanide is a chemical compound with the molecular formula RbCN. It is a colorless, crystalline solid that is highly soluble in water. Rubidium cyanide is a highly toxic compound and is used in scientific research for various applications.
Mecanismo De Acción
Rubidium cyanide is a potent inhibitor of cytochrome c oxidase, which is an enzyme involved in the electron transport chain of aerobic respiration. It binds to the heme group of cytochrome c oxidase and prevents the transfer of electrons from cytochrome c to oxygen, thereby inhibiting ATP production. This mechanism of action makes rubidium cyanide a useful tool for studying cellular respiration.
Efectos Bioquímicos Y Fisiológicos
Rubidium cyanide is highly toxic and can cause severe damage to the central nervous system, respiratory system, and cardiovascular system. It can also cause damage to the liver and kidneys. The toxicity of rubidium cyanide is due to its ability to inhibit cytochrome c oxidase, which leads to a decrease in ATP production and cellular energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rubidium cyanide is a useful tool for studying cellular respiration and ATP production. It is also used as a reagent in the synthesis of organic compounds and as a catalyst in chemical reactions. However, the high toxicity of rubidium cyanide limits its use in lab experiments and requires strict safety precautions.
Direcciones Futuras
There are several future directions for research on rubidium cyanide. One area of research is the development of safer and more effective inhibitors of cytochrome c oxidase for use in cancer therapy. Another area of research is the use of rubidium cyanide as a tool for studying the effects of hypoxia on cellular respiration. Additionally, rubidium cyanide can be used in the development of new catalysts for chemical reactions. Further research is needed to explore these and other potential applications of rubidium cyanide in scientific research.
Conclusion:
Rubidium cyanide is a highly toxic compound that is used in scientific research for various applications. Its mechanism of action as a cytochrome c oxidase inhibitor makes it a useful tool for studying cellular respiration and ATP production. However, the high toxicity of rubidium cyanide limits its use in lab experiments and requires strict safety precautions. Future research on rubidium cyanide could lead to the development of new cancer therapies, catalysts for chemical reactions, and a better understanding of cellular respiration.
Métodos De Síntesis
Rubidium cyanide can be synthesized by reacting rubidium hydroxide with hydrogen cyanide. The reaction takes place at a high temperature and pressure, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
Rubidium cyanide is used in scientific research for various applications. It is used as a reagent in the synthesis of organic compounds, as a catalyst in chemical reactions, and as a source of rubidium ions for spectroscopic studies.
Propiedades
Número CAS |
19073-56-4 |
|---|---|
Nombre del producto |
Rubidium cyanide |
Fórmula molecular |
RbCN CNR |
Peso molecular |
111.485 g/mol |
Nombre IUPAC |
rubidium(1+);cyanide |
InChI |
InChI=1S/CN.Rb/c1-2;/q-1;+1 |
Clave InChI |
LVVHSFSKNVFYAG-UHFFFAOYSA-N |
SMILES isomérico |
[C-]#N.[Rb+] |
SMILES |
[C-]#N.[Rb+] |
SMILES canónico |
[C-]#N.[Rb+] |
Sinónimos |
Rubidium cyanide. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



